molecular formula C14H15NO4 B8112599 2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid

2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid

Cat. No.: B8112599
M. Wt: 261.27 g/mol
InChI Key: ASMFKWLEUFAWST-UHFFFAOYSA-N
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Description

2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the indoline and pyran families, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of indoline derivatives with pyran precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids, transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as photochromic compounds and smart materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Spiropyrans: Known for their photochromic properties and used in smart materials.

    Indoline derivatives: Commonly studied for their biological activities and synthetic versatility.

    Pyran derivatives: Explored for their diverse chemical reactivity and applications in material science.

Uniqueness

2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-oxospiro[indole-3,4'-oxane]-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-12(17)9-15-11-4-2-1-3-10(11)14(13(15)18)5-7-19-8-6-14/h1-4H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMFKWLEUFAWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

CF3CO2H (1 mL) was added to a solution of tert-butyl (2-oxo-2′,3′,5′,6′-tetrahydrospiro[indole-3,4′-pyran]-1(2H)-yl)acetate from Step B (55.0 mg, 0.173 mmol) in CH2Cl2 (3 mL). After 3 h, the mixture was concentrated in vacuo to give the title compound. MS: m/z=262 (M+1).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl (2-oxo-2′,3′,5′,6′-tetrahydrospiro[indole-3,4′-pyran]-1(2H)-yl)acetate
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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